2-Vinyltetrahydrofuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-ethenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(7(8)9)3-4-10-6/h2,5-6H,1,3-4H2,(H,8,9) |
InChI Key |
DVVWRMUXPXCIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(CCO1)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 Vinyltetrahydrofuran 3 Carboxylic Acid
Reactions Involving the Vinyl Group
The vinyl group (-CH=CH₂) is an alkene functionality characterized by its carbon-carbon double bond. This site of unsaturation is electron-rich and readily undergoes addition reactions.
Hydrogenation: The double bond of the vinyl group can be selectively reduced to a single bond through catalytic hydrogenation. mdpi.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). mdpi.comtue.nl The reaction is typically carried out under mild conditions of temperature and pressure. mdpi.com For 2-Vinyltetrahydrofuran-3-carboxylic acid, this transformation would convert the vinyl group into an ethyl group, yielding 2-ethyltetrahydrofuran-3-carboxylic acid. This process is highly efficient and selective for the alkene, generally leaving the carboxylic acid group and the tetrahydrofuran (B95107) ring intact. rsc.orgresearchgate.net
Halogenation: The vinyl group can undergo an addition reaction with halogens such as chlorine (Cl₂) or bromine (Br₂). youtube.comyoutube.com The halogen molecule adds across the double bond, with one halogen atom bonding to each of the two carbons of the original double bond. youtube.comkhanacademy.org This reaction typically proceeds rapidly at room temperature in an inert solvent like dichloromethane. The reaction with bromine, which involves a color change from reddish-brown to colorless, is a classic chemical test for the presence of unsaturation. youtube.com The halogenation of this compound would result in a dihalogenated ethyl side chain attached to the tetrahydrofuran ring.
Table 3: Addition Reactions of the Vinyl Group
| Reaction | Reagents | Product Name |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 2-Ethyltetrahydrofuran-3-carboxylic acid |
| Bromination | Br₂ | 2-(1,2-Dibromoethyl)tetrahydrofuran-3-carboxylic acid |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound serves as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction of the vinyl group's 2π-electron system with a 4π-electron system of a conjugated diene to form a six-membered ring. wikipedia.org The reactivity of the vinyl group as a dienophile is influenced by electronic factors. While the tetrahydrofuran ring is a weak electron-donating group, the adjacent carboxylic acid can be converted to an electron-withdrawing ester group, enhancing the dienophile's reactivity in normal-electron-demand Diels-Alder reactions.
In a typical Diels-Alder reaction, this compound or its ester derivative would react with a conjugated diene, such as 2,5-dimethylfuran, to yield a bicyclic adduct. rsc.org The stereochemical outcome of the reaction is highly predictable, with the reaction proceeding via a suprafacial/suprafacial interaction, leading to specific stereoisomers (endo and exo). youtube.com The ratio of these isomers is often dependent on reaction conditions such as temperature and solvent. rsc.org For instance, studies on the Diels-Alder reaction of 2-vinylindenes with various dienophiles have shown that such cycloadditions are reliable for forming functionalized cyclic systems. researchgate.net
Table 1: Representative Diels-Alder Reaction Conditions Note: This table presents typical conditions for Diels-Alder reactions involving vinyl-substituted heterocycles and is for illustrative purposes, as specific data for this compound is not available.
| Diene | Dienophile (Analogue) | Catalyst/Solvent | Temperature (°C) | Product Type |
| 2,5-Dimethylfuran | Vinylene Carbonate | Toluene | 80 - 110 | 7-Oxanorbornene derivative |
| Cyclopentadiene | 2-Vinylindene | Dichloromethane | 25 | Tetrahydrofluorene derivative |
| Anthracene | Maleic Anhydride | Xylene | 140 | Fused polycyclic adduct |
Epoxidation and Dihydroxylation
The vinyl group is susceptible to oxidation reactions, leading to the formation of valuable functionalized derivatives such as epoxides and diols.
Epoxidation is the conversion of the alkene into an epoxide (oxirane), a three-membered cyclic ether. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. youtube.com The high ring strain of the resulting epoxide makes it a versatile intermediate for further nucleophilic ring-opening reactions. wikipedia.org Other reagents capable of effecting this transformation include hydrogen peroxide in the presence of catalysts. organic-chemistry.orgmdpi.com
Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol. This can be accomplished through two main stereochemical pathways:
Syn-dihydroxylation: This pathway yields a diol where both hydroxyl groups are on the same face of the original double bond. The most common reagent for this transformation is osmium tetroxide (OsO₄), used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. organic-chemistry.orglibretexts.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org
Anti-dihydroxylation: This pathway results in a diol with hydroxyl groups on opposite faces. It is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The nucleophilic attack of water occurs from the side opposite the epoxide oxygen, leading to the trans-diol product.
Table 2: Common Reagents for Epoxidation and Dihydroxylation of Alkenes Note: This table lists standard reagents used for the functionalization of vinyl groups. The specific outcomes for this compound would depend on experimental conditions.
| Transformation | Reagent System | Stereochemistry | Product |
| Epoxidation | mCPBA | Stereospecific | Epoxide |
| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition | Vicinal Diol |
| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | Anti-addition | Vicinal Diol |
Polymerization Potential of the Vinyl Group
The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. youtube.com The most common method for polymerizing vinyl monomers is free-radical polymerization. nih.gov This process is typically initiated by a radical species generated from an initiator molecule (e.g., a peroxide or an azo compound) upon heating or irradiation. ias.ac.in
The polymerization proceeds through a chain-growth mechanism involving three main steps:
Initiation: The initiator generates a free radical, which then adds to the vinyl group of a monomer molecule, creating a new, larger radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.
Termination: The growth of polymer chains is halted, typically by the combination of two radicals or by disproportionation.
Polymerization of this compound would result in a polymer with a carbon backbone and pendant tetrahydrofuran-3-carboxylic acid side chains. The properties of such a polymer would be determined by its molecular weight, stereochemistry, and the functional groups in the side chains, which could be further modified post-polymerization.
Reactions Involving the Tetrahydrofuran Ring
Ring-Opening Reactions
The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions, typically involving acid catalysis. nih.gov The ether oxygen can be protonated by a strong acid, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. libretexts.orgnih.gov Lewis acids such as ytterbium triflate or samarium iodide can also effectively catalyze the cleavage of the THF ring. mdpi.com
The regioselectivity of the ring-opening of this compound would be influenced by the substituents at the C2 and C3 positions. Nucleophilic attack would likely occur at the C5 position due to less steric hindrance, or potentially at the C2 position, which could be activated by the vinyl group. The reaction with an acyl halide in the presence of a Lewis acid, for example, could lead to the formation of a halo-ester product. mdpi.com Theoretical studies on THF ring-opening highlight the importance of the interaction between the catalyst and the ether oxygen in lowering the activation barrier for the reaction. researchgate.net
Functionalization of the Tetrahydrofuran Core
Beyond ring-opening, the tetrahydrofuran core can be functionalized through C-H activation. The C-H bonds at the α-position to the ether oxygen (C2 and C5) are the most activated and can be targeted for functionalization. Recent developments in photocatalysis have enabled the site-selective α-C–H functionalization of tetrahydrofuran. rsc.org For example, visible-light-promoted reactions can achieve the vinylation of THF at the α-position. acs.org Such strategies could potentially be applied to the C5 position of this compound, introducing new substituents onto the heterocyclic core without altering the existing vinyl and carboxylic acid groups. These methods often feature mild, metal-free conditions, making them attractive for complex molecule synthesis. rsc.org
Tandem and Cascade Reactions Utilizing Multiple Functionalities
The coexistence of three distinct functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. rsc.org These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.
A plausible tandem reaction could involve the carboxylic acid and vinyl groups. For instance, an intramolecular reaction could be triggered where the carboxylate acts as a nucleophile. More complex sequences can be envisioned, such as a tandem reaction involving an initial multicomponent reaction followed by an intramolecular cycloaddition. A study on vinylfuran derivatives demonstrated a successful tandem sequence involving an Ugi four-component reaction followed by an intramolecular Diels-Alder cycloaddition, allowing for the rapid construction of complex polycyclic isoindole derivatives. nih.gov A similar strategy could be adapted for this compound, where the carboxylic acid participates in an initial multicomponent reaction to generate a diene tethered to the molecule, which then undergoes an intramolecular Diels-Alder reaction with the vinyl group.
Mechanistic Investigations of Key Transformations of this compound
Detailed mechanistic and kinetic studies specifically for this compound are not extensively available in publicly accessible literature. Therefore, this section elucidates plausible reaction pathways and kinetic considerations based on the established principles of organic chemistry and studies of analogous structures containing vinyl, tetrahydrofuran, and carboxylic acid functionalities.
Elucidation of Reaction Pathways and Intermediates
The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the vinyl group, and the tetrahydrofuran ether linkage. Transformations can be initiated at any of these sites, often leading to complex intramolecular reactions.
Intramolecular Lactonization:
One of the most probable reaction pathways for this compound is an intramolecular cyclization, specifically an acid-catalyzed lactonization. The proximity of the vinyl group to the carboxylic acid allows for an intramolecular addition reaction.
Pathway Elucidation: Under acidic conditions, the vinyl group can be protonated to form a secondary carbocation intermediate. This electrophilic center is then susceptible to nucleophilic attack by the carbonyl oxygen of the carboxylic acid group. Subsequent deprotonation and ring closure would yield a bicyclic lactone (a cyclic ester). The formation of five- or six-membered rings is generally favored in such cyclizations. youtube.comuchicago.edu The specific regioselectivity of the attack would determine the final structure of the lactone.
Key Intermediates: The primary intermediate in this pathway is the carbocation formed at the β-carbon of the original vinyl group. This intermediate's stability is crucial for the reaction to proceed. Following the nucleophilic attack, a tetrahedral intermediate is formed at the carbonyl carbon before the final lactone is produced. youtube.com
Reactions Involving the Carboxylic Acid Group:
The carboxylic acid moiety can undergo standard transformations, such as esterification, amide formation, or reduction. These reactions typically proceed through well-understood mechanisms.
Pathway Elucidation:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. The mechanism involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Elimination of a water molecule yields the final ester product.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. This process involves the formation of an aluminum-complexed carboxylate intermediate.
Reactions of the Vinyl Group:
The vinyl group can participate in addition reactions characteristic of alkenes.
Pathway Elucidation:
Halogenation: Reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated derivative. This reaction proceeds through a cyclic halonium ion intermediate.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate. chemistry-teaching-resources.com
Kinetic Studies and Rate-Determining Steps
Factors Influencing Reaction Rates:
The rates of the transformations described above would be influenced by several factors:
Steric Hindrance: The substituents on the tetrahydrofuran ring could sterically hinder the approach of reagents to the reactive sites, slowing down the reaction.
Electronic Effects: The electron-withdrawing nature of the ether oxygen and the carboxylic acid group can influence the stability of charged intermediates, such as carbocations formed during addition reactions to the vinyl group.
Solvent and Catalyst: The choice of solvent and the presence and concentration of catalysts (e.g., acid for lactonization) would significantly impact the reaction kinetics.
Postulated Rate-Determining Steps:
For the plausible pathways, the rate-determining step can be hypothesized:
Nucleophilic Acyl Substitution (e.g., Esterification): For reactions at the carboxylic acid, the rate-determining step is typically either the nucleophilic attack on the protonated carbonyl group to form the tetrahedral intermediate or the collapse of this intermediate to expel the leaving group (water). researchgate.net The specific RDS can depend on the nucleophile and the reaction conditions.
The table below summarizes the hypothetical kinetic parameters for key transformations, illustrating the principles discussed.
| Transformation | Plausible Rate-Determining Step | Factors Influencing Rate | Expected Rate Law (Conceptual) |
| Intramolecular Lactonization | Formation of the carbocation intermediate on the vinyl group. | Acid concentration, stability of the carbocation, steric hindrance around the vinyl and carboxyl groups. | Rate = k[Substrate][H⁺] |
| Esterification (Fischer) | Nucleophilic attack by alcohol on the protonated carboxyl group. | Alcohol concentration, acid catalyst concentration, steric hindrance at the carbonyl carbon. | Rate = k[Substrate][Alcohol][H⁺] |
| Bromination of Vinyl Group | Formation of the cyclic bromonium ion intermediate. | Bromine concentration, solvent polarity. | Rate = k[Substrate][Br₂] |
Stereochemistry and Conformational Analysis
Absolute and Relative Stereochemistry of 2-Vinyltetrahydrofuran-3-carboxylic Acid
The presence of substituent groups on the tetrahydrofuran (B95107) ring introduces chirality to the molecule, leading to the existence of various stereoisomers.
This compound possesses two chiral centers at the C2 and C3 positions of the tetrahydrofuran ring, where the vinyl and carboxylic acid groups are attached, respectively. The presence of two chiral centers means that a maximum of 2² = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. The relationship between non-mirror image stereoisomers is that of diastereomers.
The relative stereochemistry of the substituents can be described as cis or trans, depending on whether they are on the same or opposite sides of the ring. This leads to the possibility of (2,3)-cis and (2,3)-trans diastereomers. Each of these diastereomers will exist as a pair of enantiomers.
| Diastereomer | Relative Configuration |
| cis | Vinyl and Carboxylic Acid groups on the same side of the ring |
| trans | Vinyl and Carboxylic Acid groups on opposite sides of the ring |
This table outlines the possible diastereomeric forms of this compound based on the relative orientation of the substituents.
Each diastereomer of this compound is chiral and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules. The separation of these enantiomers typically requires chiral chromatography or the use of a chiral resolving agent.
Conformational Preferences of the Tetrahydrofuran Ring
The five-membered tetrahydrofuran ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no more than three atoms are coplanar.
The energy barrier between these conformations is low, and the ring is typically in a state of rapid dynamic equilibrium, a process known as pseudorotation. The specific conformational preference is influenced by the nature and position of the substituents on the ring. For substituted tetrahydrofurans, the substituents will preferentially occupy positions that minimize steric interactions.
Influence of Substituents on Stereochemical Outcomes
The vinyl and carboxylic acid substituents at the C2 and C3 positions play a significant role in determining the conformational preferences of the tetrahydrofuran ring. The bulky nature of these groups will influence the equilibrium between the various envelope and twist conformations. Generally, the molecule will adopt a conformation that places the larger substituents in pseudo-equatorial positions to minimize steric hindrance.
The stereochemical outcome of synthetic routes to this compound will also be heavily influenced by the directing effects of these functional groups. For instance, in reactions involving the formation of the tetrahydrofuran ring, the existing stereochemistry of precursors will dictate the relative and absolute stereochemistry of the final product.
Methods for Stereochemical Assignment
The elucidation of the absolute and relative stereochemistry of this compound requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of cyclic molecules.
¹H-¹H Coupling Constants (J-couplings): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the J-couplings between the protons on the tetrahydrofuran ring, the relative orientation of the substituents can be inferred.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of an NOE between protons on the vinyl group and the carboxylic acid group, or between these substituents and specific ring protons, can help to establish their relative stereochemistry.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is a sensitive technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations, its absolute stereochemistry can be unambiguously assigned. wikipedia.org
| Technique | Information Provided |
| ¹H-¹H Coupling Constants | Dihedral angles between protons, relative stereochemistry |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons, relative stereochemistry |
| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules |
This table summarizes the key spectroscopic techniques used for the stereochemical analysis of this compound and the type of information each provides.
Chiral Chromatography for Enantiomeric Purity
The determination of enantiomeric purity is a critical aspect of the stereochemical analysis of this compound. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. nih.gov This direct method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. beilstein-journals.org
The successful enantioseparation of carboxylic acids like this compound is typically achieved on polysaccharide-based or Pirkle-type chiral stationary phases. chromatographyonline.comresearchgate.net For acidic compounds, the mobile phase in normal-phase chromatography often consists of a mixture of a non-polar solvent, such as n-hexane, and an alcohol, like 2-propanol, with a small amount of an acidic modifier, such as trifluoroacetic acid, to improve peak shape and resolution. chromatographyonline.com
Detailed Research Findings:
The following table outlines a typical set of parameters for the chiral HPLC separation of a compound like this compound.
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) | Polysaccharide-based CSPs are highly effective for the separation of enantiomers of carboxylic acids. researchgate.net |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | A standard normal-phase eluent for chiral separations of acidic compounds, where the alcohol content can be adjusted to optimize resolution and retention times. chromatographyonline.com TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shapes. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. |
| Column Temperature | 25 °C | Temperature can influence the separation; ambient or controlled room temperature is a common starting point. |
| Detection | UV at 210 nm | The carboxylic acid and vinyl groups provide UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Expected Outcome:
Under these conditions, the two enantiomers of this compound would be expected to elute at different retention times. The enantiomeric excess (e.e.) can then be calculated from the integrated peak areas of the two enantiomers in the chromatogram. For instance, if the peak area for the first eluting enantiomer is A1 and for the second is A2, the enantiomeric excess of the first enantiomer would be calculated as:
e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100
This analytical method provides a reliable and reproducible means to assess the enantiomeric purity of this compound, which is crucial for understanding its stereospecific synthesis and biological activity.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations for Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the energy and wavefunction of a system, from which numerous properties can be derived.
For a flexible molecule such as 2-Vinyltetrahydrofuran-3-carboxylic acid, which contains a five-membered ring and two substituents (a vinyl group and a carboxylic acid group), numerous spatial arrangements, or conformers, are possible. Energy minimization calculations are employed to identify the most stable three-dimensional structures, known as local or global minima on the potential energy surface.
Conformational analysis would involve systematically exploring the rotational possibilities around the single bonds, such as the bond connecting the vinyl group to the tetrahydrofuran (B95107) ring and the bond connecting the carboxylic acid group. The relative stereochemistry of the substituents on the ring (cis/trans isomers) would also result in distinct potential energy surfaces. The goal is to identify the lowest energy conformer, which is presumed to be the most populated and representative structure under given conditions.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, as specific experimental or calculated data is not available.
| Conformer/Isomer | Method/Basis Set | Relative Energy (kJ/mol) |
|---|---|---|
| Isomer A (trans), Conformer 1 | B3LYP/6-31G(d) | 0.00 (Global Minimum) |
| Isomer A (trans), Conformer 2 | B3LYP/6-31G(d) | 5.21 |
| Isomer B (cis), Conformer 1 | B3LYP/6-31G(d) | 12.87 |
Quantum mechanical calculations are crucial for elucidating reaction pathways by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.
For this compound, potential reactions for study could include intramolecular cyclizations, additions to the vinyl group, or reactions involving the carboxylic acid moiety. Locating the TS for such a reaction involves optimization algorithms that search for a structure with exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, confirming the structure as a true transition state. The energy of the TS is essential for calculating the activation energy barrier, a key determinant of the reaction rate.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become one of the most popular tools in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction.
DFT calculations can accurately predict various spectroscopic properties that are instrumental in molecular characterization.
NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These predicted spectra can be compared with experimental data to confirm the structure and assign peaks.
Vibrational (IR/Raman) Spectroscopy: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra and can be used to identify characteristic functional groups, such as the C=C stretch of the vinyl group and the C=O stretch of the carboxylic acid.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative, as specific calculated data is not available.
| Property | Functional Group | Predicted Value (DFT) |
|---|---|---|
| ¹³C NMR Chemical Shift | Carboxylic Carbonyl (C=O) | ~175-180 ppm |
| ¹H NMR Chemical Shift | Vinylic Protons (-CH=CH₂) | ~5.0-6.5 ppm |
| IR Vibrational Frequency | Carbonyl Stretch (C=O) | ~1700-1725 cm⁻¹ |
DFT is widely used to study the thermodynamics of chemical reactions. By calculating the electronic energies of reactants, products, and transition states, key thermodynamic quantities can be determined. The difference in the electronic energies of products and reactants gives the reaction energy (ΔE).
Furthermore, by including corrections from vibrational frequency calculations (which provide zero-point vibrational energy, thermal energy, and entropy), one can compute standard thermodynamic properties like the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for a reaction. A negative ΔG indicates a spontaneous reaction under standard conditions. These calculations provide fundamental insights into reaction feasibility and equilibrium positions.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics focuses on static structures and specific reaction paths, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, an MD simulation could be used to:
Explore Conformational Space: By simulating the molecule over time (typically nanoseconds to microseconds), one can observe transitions between different stable conformers, providing insight into the molecule's flexibility and the relative populations of different shapes.
Study Solvation Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), MD can be used to study how the solvent structure around the solute influences its conformation and dynamics. This would be particularly relevant for the polar carboxylic acid group.
Investigate Large-Scale Motion: MD can reveal complex dynamic motions, such as the puckering of the tetrahydrofuran ring or the rotational dynamics of the substituent groups, which are averaged out in many experimental techniques.
Structure-Property Relationships Derived from Computational Models
Computational models are instrumental in elucidating the structure-property relationships of molecules like this compound. By calculating various electronic and structural parameters, researchers can infer the molecule's reactivity, stability, and potential interactions. These models are foundational to Quantitative Structure-Property Relationship (QSPR) studies which aim to correlate molecular structures with physical properties. digitaloceanspaces.com
Electronic Properties and Reactivity:
A key aspect of computational analysis is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov For furan (B31954) derivatives, these calculations help in understanding their potential as, for instance, corrosion inhibitors by modeling their interaction with metal surfaces. digitaloceanspaces.com
The presence of the vinyl group, the carboxylic acid moiety, and the tetrahydrofuran ring in this compound creates a unique electronic landscape. The vinyl group, with its π-electron system, and the carboxylic acid group, with its potential for hydrogen bonding and acidic character, are expected to be the primary sites of chemical reactivity. Computational models can precisely map the electron density and electrostatic potential across the molecule, highlighting these reactive centers.
Structural Parameters and Conformational Analysis:
Computational methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. For a flexible molecule like this compound, which contains a non-planar tetrahydrofuran ring, conformational analysis is vital. Different conformations can exhibit varying energies and, consequently, different properties. Theoretical studies can identify the most stable conformer(s) in the gas phase or in solution, providing insight into the molecule's preferred three-dimensional structure. researchgate.net This structural information is critical for understanding how the molecule might interact with biological targets or other chemical species.
Predicted Physicochemical Properties:
The following interactive table illustrates the types of molecular descriptors that can be derived from computational models and their general implications for the properties of a molecule like this compound.
| Molecular Descriptor | Predicted Value (Illustrative) | Implication for Structure-Property Relationship |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. A lower LUMO energy indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, influencing its solubility in polar solvents and its intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Variable across the molecule | Reveals regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. The region around the carboxylic acid oxygen atoms would be expected to be highly negative. |
| pKa (Predicted) | ~4.5 | The carboxylic acid group is the primary acidic site. Computational models can estimate its acidity, which is crucial for its behavior in biological systems. |
It is important to note that the values in the table are illustrative and would require specific DFT or other high-level computational studies on this compound for precise determination. Such studies would provide a more detailed and quantitative understanding of its structure-property relationships.
Advanced Analytical Methodologies in the Research of 2 Vinyltetrahydrofuran 3 Carboxylic Acid
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to determining the molecular structure of 2-Vinyltetrahydrofuran-3-carboxylic acid by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range; its signal disappears upon exchange with D₂O. libretexts.org Protons on the tetrahydrofuran (B95107) ring and the vinyl group would appear in more upfield regions. Protons adjacent to the electron-withdrawing carboxylic acid and ether oxygen would be deshielded and shifted downfield. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and characteristically appears in the 170-185 ppm region. fiveable.melibretexts.orglibretexts.org Carbons of the vinyl group typically resonate between 115 and 140 ppm, while the sp³-hybridized carbons of the tetrahydrofuran ring are found further upfield. libretexts.org The carbon atom attached to the ether oxygen will be the most downfield of the ring carbons, generally in the 50-65 ppm range. libretexts.orgresearchgate.net
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. COSY identifies proton-proton coupling networks, allowing for the mapping of adjacent protons through the tetrahydrofuran ring and into the vinyl group. HSQC correlates directly bonded proton and carbon atoms, enabling definitive assignment of the signals observed in the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Carboxyl (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 | Acidic proton signal is broad and exchanges with D₂O. libretexts.orgfiveable.me |
| Vinyl (-CH=CH₂) | 5.0 - 6.5 (m) | 115 - 140 | Complex multiplets due to geminal and vicinal coupling. |
| Ring Protons/Carbons (C2-C5) | 1.5 - 4.5 (m) | 25 - 80 | Shifts depend on proximity to oxygen, vinyl, and carboxyl groups. |
| C2 (CH-O) | ~4.0 - 4.5 | ~70 - 80 | Deshielded by ether oxygen and adjacent to the vinyl group. |
| C3 (CH-COOH) | ~2.5 - 3.5 | ~40 - 55 | Adjacent to the electron-withdrawing carboxyl group. |
| C5 (CH₂-O) | ~3.5 - 4.0 | ~65 - 75 | Deshielded by ether oxygen. |
Infrared (IR) and Raman spectroscopy are complementary techniques that identify functional groups within a molecule by probing their vibrational modes. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features of the carboxyl group. A very strong and characteristically broad absorption band for the O-H stretch is anticipated between 2500 and 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.comlibretexts.orgmsu.edu A sharp and intense C=O (carbonyl) stretching band should appear around 1710 cm⁻¹. pressbooks.pubutdallas.edu Other expected signals include the C-O stretch of the ether in the tetrahydrofuran ring (around 1050-1150 cm⁻¹) and vibrations associated with the vinyl group, such as the C=C stretch near 1640 cm⁻¹. e3s-conferences.orgresearchgate.net
Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretch of the vinyl group would be expected to produce a strong signal in the Raman spectrum. The symmetric vibrations of the tetrahydrofuran ring would also be more readily observed.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |
| Vinyl | C=C Stretch | 1620 - 1680 | Medium |
| Vinyl | =C-H Stretch | 3010 - 3095 | Medium |
| Ether | C-O Stretch | 1050 - 1150 | Strong |
| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental formula.
For this compound, HRMS would be used to confirm its molecular formula (C₇H₁₀O₃). The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgyoutube.com Cleavage of the tetrahydrofuran ring (alpha-cleavage next to the ether oxygen) is also a likely fragmentation pathway.
This compound possesses at least two chiral centers (at C2 and C3), meaning it can exist as multiple stereoisomers. Circular Dichroism (CD) spectroscopy is a critical technique for analyzing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.
Since enantiomers have equal but opposite CD spectra, this technique can be used to determine the enantiomeric excess and the absolute configuration of the molecule. The experimental CD spectrum is typically compared with theoretical spectra calculated for the different possible stereoisomers using quantum-chemical methods. uantwerpen.be Studies on similar chiral molecules, such as tetrahydrofuran-2-carboxylic acid, have successfully used a related technique, Vibrational Circular Dichroism (VCD), to study their stereochemistry and intermolecular associations in solution. nih.govresearchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures, isolating specific stereoisomers, and assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a relatively volatile compound like this compound, or more commonly its esterified derivative (e.g., methyl ester), GC-MS is an ideal method for purity assessment and identification. nih.gov
In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated component, allowing for its positive identification by comparing the spectrum to a library database or by interpreting its fragmentation pattern. e3s-conferences.orgresearchgate.net This technique can effectively separate isomers and identify trace impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the identification, quantification, and structural analysis of organic molecules. Its application to the study of this compound would provide critical insights into its molecular weight, purity, and fragmentation patterns, which are essential for confirming its chemical identity.
In a typical LC-MS analysis of a carboxylic acid, reversed-phase chromatography is often employed. A C18 stationary phase is a common choice, offering good retention for moderately polar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small percentage of an acid, like formic acid or acetic acid. The acidic additive serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the nonpolar stationary phase. researchgate.netnih.gov
For the detection and characterization of this compound, electrospray ionization (ESI) is a suitable technique. In negative ion mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion, providing a clear indication of the molecular weight. High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass, allowing for the confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) experiments would be crucial for structural elucidation. By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern would offer valuable information about the connectivity of the vinyl group, the carboxylic acid, and the tetrahydrofuran ring. For instance, a characteristic loss of CO₂ (44 Da) from the carboxylate anion would be expected.
Hypothetical LC-MS Data for this compound:
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Precursor Ion [M-H]⁻ (m/z) | 141.055 |
| Major MS/MS Fragments (m/z) | 97.065 (Loss of CO₂) |
This data is illustrative and represents typical values for a compound of this nature.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Due to the presence of stereocenters, this compound can exist as multiple stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these enantiomers and diastereomers, which is critical as different stereoisomers can exhibit distinct biological activities. chiralpedia.comresearchgate.net
The separation of enantiomers of a chiral carboxylic acid is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad selectivity for a variety of chiral compounds, including carboxylic acids. researchgate.net The choice of the specific CSP and the mobile phase is crucial for achieving baseline separation of the stereoisomers.
For the analysis of this compound, both normal-phase and reversed-phase chiral HPLC could be explored. In normal-phase mode, a mobile phase consisting of a nonpolar solvent like hexane or heptane, with a polar modifier such as isopropanol or ethanol (B145695), and a small amount of an acidic additive (e.g., trifluoroacetic acid) is often effective. researchgate.net The acidic additive is essential for ensuring good peak shape and interaction with the CSP.
The determination of enantiomeric excess (ee) is a primary goal of this analysis. By integrating the peak areas of the separated enantiomers, the percentage of each enantiomer in the mixture can be accurately calculated.
Illustrative Chiral HPLC Parameters for Enantiomeric Separation:
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
This data is for illustrative purposes to demonstrate a potential separation.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a chiral molecule like this compound, this technique can unambiguously establish the relative and absolute stereochemistry of the stereocenters. nih.govosti.gov
To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This is often the most challenging step and may involve screening various crystallization conditions (solvents, temperature, etc.). Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. rsc.orgnih.gov In the case of a chiral, enantiopure crystal, the analysis can also determine the absolute configuration.
Due to a lack of specific research and data concerning the chemical compound “this compound” in the provided search results, a detailed article on its applications and broader research impact cannot be generated at this time. Extensive searches for its role as a precursor in natural product synthesis, a building block for advanced organic materials, its involvement in probing new reaction mechanisms, its use in the development of novel catalytic systems, and its biochemical relevance did not yield sufficient information to construct a thorough and scientifically accurate article as per the requested outline.
General information on related structures, such as furan (B31954) and tetrahydrofuran carboxylic acids, is available but does not directly address the specific functionalities and substitution pattern of this compound. Without specific studies on this compound, any attempt to detail its synthetic utility, methodological development roles, or biochemical relevance would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication of studies specifically investigating "this compound" are needed before a comprehensive article on its applications and research impact can be written.
Applications and Broader Research Impact
Biochemical Relevance (excluding clinical)
Analogues in Enzyme Inhibition Studies
The carboxylic acid moiety is a critical pharmacophore in many enzyme inhibitors, capable of forming key electrostatic interactions within an enzyme's active site. Analogues of molecules like 2-Vinyltetrahydrofuran-3-carboxylic acid are therefore valuable tools in enzyme inhibition studies. Research into structurally related carboxylic acids demonstrates their role as inhibitors for various enzymes.
For instance, the development of mechanism-based inhibitors for Sirtuin 5 (SIRT5), a protein lysine deacylase enzyme, has involved the synthesis and evaluation of various bioisosteres of a crucial carboxylic acid moiety. nih.gov In these studies, replacing the carboxylic acid with other functional groups like tetrazoles or 1,2,4-oxadiazol-5(4H)-ones resulted in compounds with similar or enhanced inhibitory potency, highlighting the importance of electrostatic interactions for high-affinity binding. nih.gov
Similarly, studies on Dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, have utilized 2-aryl-4-quinoline carboxylic acid analogs as inhibitors. These investigations help in building quantitative structure-activity relationship (QSAR) models to understand the structural features essential for potent enzyme inhibition. Other research has focused on synthesizing analogues of natural products, such as 2,4,6-trihydroxy-3-geranyl-acetophenone, to act as lipoxygenase (LOX) inhibitors, which are significant in inflammatory responses. mdpi.com The findings suggest that modifications to acyl chains and aromatic groups, while maintaining a core structure, can significantly influence enzymatic activity. mdpi.com These examples underscore the strategy of using analogues of carboxylic acid-containing compounds to probe enzyme mechanisms and develop new therapeutic agents.
Potential in Bioactive Molecule Design (e.g., bioisosterism, avoiding explicit drug efficacy)
The design of novel bioactive molecules often employs the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance desired attributes. The carboxylic acid group, while often vital for biological activity, can present drawbacks such as poor metabolic stability and limited ability to cross biological membranes. nih.gov Consequently, the use of carboxylic acid bioisosteres is a common strategy in medicinal chemistry. nih.govnih.gov
Bioisosteric replacement can modulate a molecule's properties to improve its pharmacokinetic profile without losing its pharmacodynamic activity. researchgate.net Nonclassical bioisosteres for the carboxylic acid group include a wide range of functionalities such as tetrazoles, hydroxamic acids, sulfonamides, and various hydroxy-heterocycles. nih.govresearchgate.net For example, tetrazole has been effectively used as a bioisostere of carboxylic acid in the design of inhibitors for enzymes implicated in neurodegenerative diseases, aiding their ability to cross the hydrophobic blood-brain barrier. researchgate.net The choice of a suitable isostere is context-dependent, often requiring the screening of a panel of alternatives, as the outcome of such a replacement is not easily predictable. nih.govnih.gov This strategy allows for the fine-tuning of a molecule's properties, creating new intellectual property and developing compounds with improved characteristics. nih.gov
Metabolomic Profiling and Identification of Carboxylic Acids
Identifying and quantifying carboxylic acids in complex biological matrices is a key aspect of metabolomics, as these compounds are central to numerous metabolic pathways. nih.govresearchgate.net However, their analysis presents challenges due to their polarity and, in some cases, volatility. Various analytical techniques have been developed to create comprehensive profiles of carboxylic acids in biofluids like urine and blood. nih.govumich.eduumich.edu
Gas chromatography-mass spectrometry (GC-MS) is a common method for profiling volatile carboxylic acids. umich.eduumich.edu Direct injection of acidified samples can be used, allowing for rapid analysis without extensive sample preparation that could lead to the loss of more volatile compounds. umich.edu
For broader profiling, liquid chromatography-mass spectrometry (LC-MS) is often employed, frequently coupled with derivatization or isotope labeling to enhance detection and quantification. nih.govnih.gov One high-performance method uses isotope-coded p-dimethylaminophenacyl (DmPA) bromide to label carboxylic acids. This technique not only introduces an isotope tag for accurate quantification but also improves chromatographic separation and boosts ionization efficiency by several orders of magnitude. nih.gov Another approach involves derivatization with o-benzylhydroxylamine, which allows for the sensitive quantification of a wide range of endogenous carboxylic acids involved in pathways like the tricarboxylic acid (TCA) cycle, glycolysis, and kynurenine metabolism. nih.govresearchgate.net These advanced analytical methods are crucial tools for studying the role of carboxylic acids in health and disease. nih.gov
Industrial and Chemical Process Optimization
The synthesis of complex molecules like this compound on an industrial scale requires efficient, cost-effective, and sustainable chemical processes. Research in this area focuses on developing novel synthetic routes and advanced catalytic systems.
Modern chemical synthesis increasingly emphasizes sustainability, prioritizing the use of renewable feedstocks and environmentally benign processes. Furan (B31954) derivatives, including the tetrahydrofuran (B95107) core, can be sourced from biomass. rmit.edu.au For example, 2-methyl tetrahydrofuran (2-MeTHF), a related solvent, can be produced from lignocellulosic feedstocks via levulinic acid, and its sustainability can be evaluated using life-cycle assessments (LCA). repec.org
The efficiency and viability of industrial-scale synthesis heavily rely on the development of robust and recyclable catalysts. For the production of furan-based carboxylic acids, research has explored both noble and non-noble metal-based catalysts. rmit.edu.au For instance, the aerobic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) can be achieved with high yields using catalysts like ruthenium on carbon (Ru/C) under relatively mild conditions. rmit.edu.au The development of non-noble mixed-metal oxide catalysts that exhibit similar activity to noble metal catalysts represents a significant step towards more cost-effective industrial processes. rmit.edu.au
In the synthesis of vinyl esters from furan carboxylic acids, various catalytic systems have been investigated. Studies have shown that catalysts like zinc triflate (Zn(OTf)₂) can be highly effective for vinylation reactions using vinyl acetate as the vinyl source. researchgate.nete3s-conferences.org The optimization of reaction parameters such as temperature, solvent, and molar ratios of reactants is crucial for maximizing product yield. researchgate.nete3s-conferences.org Key goals in catalyst development include achieving high conversion and selectivity, ensuring catalyst stability and recyclability to minimize waste and cost, and designing systems that are scalable for large-scale production. rmit.edu.au
Environmental Chemical Research (if applicable, e.g., degradation pathways)
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. For a molecule like this compound, potential environmental degradation pathways would involve the transformation of its core structure and functional groups. While specific studies on this compound may be limited, general principles of organic compound degradation can be applied.
In aquatic and terrestrial environments, chemical structures are subject to both abiotic and biotic degradation processes. researchgate.net Abiotic degradation is often initiated by factors like sunlight (photodegradation) and water (hydrolysis). researchgate.netsemanticscholar.org UV radiation, in the presence of oxygen, can initiate photo-oxidative degradation, leading to chain scission and the formation of smaller, more oxidized fragments, often with carboxylic acid end groups. researchgate.netsemanticscholar.org The ether linkage in the tetrahydrofuran ring and the double bond of the vinyl group would be susceptible to such oxidative cleavage.
Hydrolysis can also play a role, particularly for compounds with ester or amide linkages, though the ether bond in the tetrahydrofuran ring is generally more stable. The degradation of some polymers is known to be autocatalytic, where the formation of carboxylic acid end groups creates acidic conditions that accelerate further hydrolysis. semanticscholar.orgresearchgate.net Biotic degradation involves microbial enzymes that can break down organic molecules. The degradation pathways of fluorotelomer carboxylic acids (FTCAs) in engineered systems show that breakdown often proceeds through a series of oxidation and sometimes decarboxylation steps, transforming larger molecules into smaller, more persistent ones. unh.edu A similar stepwise breakdown could be expected for this compound, ultimately leading to mineralization into carbon dioxide and water under favorable conditions.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary focus of future research will undoubtedly be the development of more efficient and environmentally benign methods for the synthesis of 2-Vinyltetrahydrofuran-3-carboxylic acid and its derivatives. Traditional synthetic approaches often involve multiple steps, the use of hazardous reagents, and the generation of significant chemical waste. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of renewable feedstocks. researchgate.net
Future synthetic strategies could explore:
Catalytic C-H Activation: Direct functionalization of C-H bonds in simpler precursors could provide a more atom-economical route to the tetrahydrofuran (B95107) core. chemistryviews.org
Biocatalysis: The use of enzymes could offer highly selective and environmentally friendly methods for constructing the chiral centers and functional groups of the target molecule. nih.gov
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of complex molecules.
Renewable Starting Materials: Investigating synthetic pathways that begin with biomass-derived feedstocks would align with the goals of sustainable chemistry. d-nb.info
A significant challenge in this area will be the stereoselective synthesis of the molecule, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Developing catalytic systems that can control the formation of multiple stereocenters in a single step will be a key hurdle to overcome. nih.gov
Exploration of Novel Reactivity Patterns
The unique combination of a vinyl group, a carboxylic acid, and a tetrahydrofuran ring in this compound presents a rich playground for the exploration of novel reactivity. The vinyl group can participate in a wide range of transformations, including various addition reactions, cross-coupling reactions, and polymerizations. researchgate.net The carboxylic acid functionality can be converted into a variety of other functional groups, such as esters, amides, and alcohols, and can also direct reactions at other positions on the molecule. princeton.edu
Future research in this area could focus on:
Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single operation, triggered by the reactivity of the vinyl or carboxylic acid group. organic-chemistry.org
Photocatalysis: Utilizing light to drive novel transformations of the vinyl group or to enable challenging C-C or C-heteroatom bond formations. acs.org
Ring-Opening Reactions: Investigating the selective opening of the tetrahydrofuran ring to generate new linear structures with diverse functionalities. nih.gov
Understanding the interplay between the different functional groups and how they influence each other's reactivity will be a central challenge. This will require a combination of experimental and computational studies to elucidate reaction mechanisms.
High-Throughput Screening for New Transformations
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and the optimization of reaction conditions. unchainedlabs.com By running a large number of experiments in parallel, researchers can quickly identify promising new transformations for this compound. acs.org
Future applications of HTS in this context could include:
Discovery of New Catalysts: Screening large libraries of ligands and metal precursors to identify new catalysts for known transformations with improved efficiency or selectivity.
Identification of Novel Reactions: Testing the reactivity of this compound against a diverse array of reagents and reaction conditions to uncover previously unknown transformations. nih.gov
Optimization of Reaction Conditions: Rapidly optimizing parameters such as temperature, solvent, and catalyst loading to maximize the yield and selectivity of a desired reaction. numberanalytics.com
A key challenge in implementing HTS is the development of rapid and reliable analytical methods to assess the outcome of each reaction. Miniaturization and automation of both the reaction setup and the analytical workflow will be crucial for the successful application of HTS. acs.org
Advanced Computational Modeling to Predict Properties and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. numberanalytics.com For this compound, computational modeling can provide valuable insights that can guide experimental work.
Future computational studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional structures of the molecule, which is crucial for understanding its reactivity and potential biological activity.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its reaction products.
Modeling Reaction Pathways: Using quantum mechanical calculations to investigate the mechanisms of potential reactions, predict their feasibility, and understand the origins of selectivity.
The accuracy of computational predictions is highly dependent on the level of theory and the computational resources employed. A significant challenge will be to develop and apply computational methods that are both accurate enough to be predictive and efficient enough to be applied to complex reaction systems.
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. earth.com By learning from large datasets of known chemical reactions, ML models can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. cam.ac.ukacs.org
In the context of this compound, AI and ML could be used to:
Predict Novel Reactivity: Identify new and unexpected reactions of the molecule by analyzing its structure and comparing it to vast databases of known chemical transformations. aiche.orgtechnologynetworks.com
Optimize Synthetic Routes: Propose the most efficient and sustainable synthetic pathways to the target molecule and its derivatives. appliedclinicaltrialsonline.com
Accelerate Catalyst Discovery: Predict the performance of potential catalysts for specific transformations, thereby reducing the need for extensive experimental screening. acs.org
A major challenge in this area is the need for large, high-quality datasets of chemical reactions to train the ML models. The development of standardized methods for reporting and curating reaction data will be essential for the continued advancement of AI in chemistry. researchgate.net Furthermore, while ML models can be powerful predictive tools, their application in predicting outcomes for truly novel or underrepresented classes of compounds, such as this compound, may be limited by the data on which they are trained. acs.org
Q & A
Q. What are the recommended synthetic routes for 2-Vinyltetrahydrofuran-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
Cyclization of precursor acids under acidic or catalytic conditions.
Vinyl group introduction via Wittig or Heck coupling, requiring inert atmospheres and controlled temperatures (~60–80°C).
Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Key factors affecting yield include solvent polarity, catalyst loading (e.g., Pd for coupling reactions), and reaction time. For reproducibility, document intermediates via NMR (¹H/¹³C) and FT-IR .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and carbon backbone.
- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and bond angles. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <3 ppm mass accuracy.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation.
Q. How should researchers assess purity and batch consistency?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–254 nm).
- Thermal Analysis : DSC/TGA to check melting points and decomposition profiles.
- Certificates of Analysis (COA) : Cross-reference batch-specific COAs for purity (>97%) and residual solvent data .
Advanced Research Questions
Q. How can contradictions between computational reactivity predictions and experimental results be resolved?
Methodological Answer:
Validate Computational Models : Re-run DFT calculations (e.g., B3LYP/6-31G*) with solvent effects and compare to experimental kinetics.
Control Experimental Variables : Ensure reagent purity, exclude moisture/oxygen in reactions, and replicate conditions.
Collaborative Analysis : Cross-validate data with independent labs to rule out systematic errors .
Q. What strategies optimize X-ray crystallography for resolving stereochemical ambiguities in derivatives?
Methodological Answer:
- Data Collection : Use high-resolution detectors (e.g., CCD) and synchrotron radiation for small crystals.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. Validate with R-factor convergence (<5%) and electron density maps.
- Validation Tools : Check CIF files with PLATON or CheckCIF for symmetry errors .
Q. How can researchers evaluate environmental persistence without comprehensive ecotoxicological data?
Methodological Answer:
- Read-Across Models : Compare to structurally similar furan derivatives (e.g., 2,5-Furandicarboxylic acid) with known biodegradation rates.
- Simulated Testing : Use OECD 301D (Closed Bottle Test) for aerobic degradation.
- Mobility Assessment : Measure log P values and soil sorption coefficients (Koc) via HPLC .
Q. What methodologies elucidate reaction mechanisms in catalytic vinylation steps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
